2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol
Overview
Description
2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol is a complex organic compound that features a unique structure combining an adamantyl group, a pyrazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol typically involves multi-step organic reactions. One common approach is the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, which provides access to pyrazolo[1,5-a]pyrimidines . The adamantyl group can be introduced through a nucleophilic substitution reaction involving an adamantyl halide and an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to target proteins or enzymes. The pyrazole ring and dimethoxyphenyl group contribute to the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(1-adamantylmethyl)amino]ethanol hydrochloride: This compound shares the adamantyl and ethanolamine moieties but lacks the pyrazole and dimethoxyphenyl groups.
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound contains the dimethoxyphenyl group but lacks the adamantyl and pyrazole moieties.
Uniqueness
2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol is unique due to its combination of an adamantyl group, a pyrazole ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[1-adamantylmethyl-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O3/c1-30-21-3-4-22(23(10-21)31-2)24-20(14-26-27-24)15-28(5-6-29)16-25-11-17-7-18(12-25)9-19(8-17)13-25/h3-4,10,14,17-19,29H,5-9,11-13,15-16H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIVAWGNRXKGLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)CN(CCO)CC34CC5CC(C3)CC(C5)C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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